4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde is an organic compound with the molecular formula C23H37BrO3 and a molecular weight of 441.44 g/mol . This compound is characterized by the presence of a bromine atom and two ethylhexyl groups attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde typically involves the bromination of 2,5-dihydroxybenzaldehyde followed by the alkylation with 2-ethylhexyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases, solvents like DMF, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the interactions with other chemical entities .
Comparison with Similar Compounds
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde can be compared with similar compounds such as:
2-Bromo-4,8-bis(2-ethylhexyl)benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different functional groups.
3,4-Bis((2-ethylhexyl)oxy)thiophene: Contains thiophene instead of benzaldehyde.
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C23H37BrO3 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
4-bromo-2,5-bis(2-ethylhexoxy)benzaldehyde |
InChI |
InChI=1S/C23H37BrO3/c1-5-9-11-18(7-3)16-26-22-14-21(24)23(13-20(22)15-25)27-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3 |
InChI Key |
SBIYPVFZPRKKOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C=O)OCC(CC)CCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.